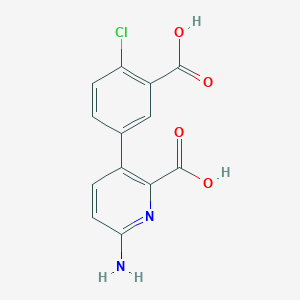
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% (4-OH-2-TFPP) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of approximately 120-122°C. 4-OH-2-TFPP has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.
科学的研究の応用
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluoroalkyl-substituted pyridines, which have potential applications in medicinal chemistry. 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has also been studied for its biochemical and physiological effects, as well as its potential applications in drug discovery and development.
作用機序
The mechanism of action of 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% is not yet fully understood. However, it is believed that 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% binds to certain proteins in the body, which alters their function and affects the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% have been studied in a variety of organisms. In mammals, 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In plants, 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been found to have herbicidal effects. Additionally, 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has been found to have neuroprotective effects in animals and has been studied for its potential applications in treating neurodegenerative diseases.
実験室実験の利点と制限
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has several advantages for use in lab experiments. It is relatively inexpensive, widely available, and has a wide range of applications in scientific research. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% has several limitations for use in lab experiments. It is toxic and can cause skin irritation, so it should be handled with caution. Additionally, it is sensitive to light and should be stored in a dark, cool place.
将来の方向性
There are a number of potential future directions for the use of 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% in scientific research. It could be used as an intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry. Additionally, it could be studied for its potential applications in drug discovery and development. Finally, it could be studied for its potential applications in treating neurodegenerative diseases and other disorders.
合成法
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% can be synthesized via a two-step process. First, 4-chloro-2-(3-trifluoromethoxyphenyl)pyridine (4-Cl-2-TFPP) is synthesized by reacting 4-chloropyridine with 3-trifluoromethoxyphenyl bromide in the presence of a base, such as potassium carbonate. This reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of approximately 80-90°C. The second step involves the reduction of 4-Cl-2-TFPP to 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine, 95% using a reducing agent, such as sodium borohydride, in an aqueous solution. This reaction is conducted at a temperature of approximately 80-90°C.
特性
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-7-9(17)4-5-16-11/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHFFVIRJQREFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692742 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine | |
CAS RN |
1261939-36-9 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)










